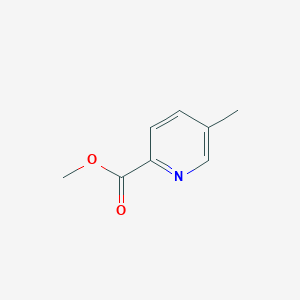

Methyl 5-methylpicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXLMXAFURBIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296409 | |

| Record name | Methyl 5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-38-7 | |

| Record name | 29681-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-methylpicolinate

Foreword

Methyl 5-methylpicolinate is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its substituted pyridine framework is a prevalent motif in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the principal synthetic pathways to Methyl 5-methylpicolinate, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are a synthesis of established chemical principles and contemporary synthetic strategies, offering a comprehensive resource for the laboratory-scale preparation of this important intermediate.

Physicochemical Properties of Methyl 5-methylpicolinate

A thorough understanding of the physical and chemical characteristics of the target compound is fundamental to its synthesis, purification, and application.

| Property | Value | Source |

| CAS Number | 29681-38-7 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid or solid | [3] |

| Boiling Point | 253.5 ± 20.0 °C at 760 mmHg | |

| Melting Point | 54-55 °C | |

| Purity | Typically ≥98% | [2] |

Strategic Approaches to the Synthesis of Methyl 5-methylpicolinate

The synthesis of Methyl 5-methylpicolinate can be approached through several strategic pathways, primarily converging on the formation of the key intermediate, 5-methylpicolinic acid, followed by esterification. This guide will detail three robust synthetic routes:

-

Oxidation of 3,5-Lutidine and Subsequent Esterification: A classical and cost-effective approach utilizing a readily available starting material.

-

Grignard Reaction of 2-Bromo-5-methylpyridine, Carboxylation, and Esterification: A versatile method allowing for the introduction of the carboxyl group via a well-established organometallic intermediate.

-

Palladium-Catalyzed Carbonylation of 2-Bromo-5-methylpyridine: A modern and efficient method for the direct incorporation of the methoxycarbonyl group.

The following sections will provide a detailed examination of each pathway, including mechanistic insights, step-by-step experimental protocols, and comparative data.

Pathway 1: Oxidation of 3,5-Lutidine and Subsequent Esterification

This pathway is a two-stage process commencing with the selective oxidation of one of the methyl groups of 3,5-lutidine (3,5-dimethylpyridine) to a carboxylic acid, followed by a standard esterification reaction.

Stage 1: Synthesis of 5-Methylpicolinic Acid via Oxidation

The selective oxidation of one methyl group in the presence of another on the same pyridine ring is a critical step. The choice of oxidizing agent and reaction conditions is paramount to achieving good selectivity and yield.

-

Starting Material: 3,5-Lutidine is an inexpensive and commercially available starting material.

-

Oxidizing Agent:

-

Potassium permanganate (KMnO₄): A strong and economical oxidizing agent capable of oxidizing alkyl side chains on aromatic rings. The reaction is typically performed in an aqueous medium. Careful control of stoichiometry and temperature is necessary to minimize over-oxidation and side reactions.

-

Selenium dioxide (SeO₂): A more selective oxidizing agent for the conversion of activated methyl groups to aldehydes or, with further oxidation, carboxylic acids. The reaction is often carried out in a solvent like 1,4-dioxane at reflux.[4]

-

Experimental Protocol: Oxidation of 3,5-Lutidine with KMnO₄

Materials:

-

3,5-Lutidine

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Standard laboratory glassware for reflux, filtration, and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3,5-lutidine in water.

-

Slowly add potassium permanganate to the solution in portions. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has discharged.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Wash the MnO₂ filter cake with hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Cool the concentrated solution in an ice bath and acidify with concentrated HCl to precipitate the 5-methylpicolinic acid.

-

If any residual permanganate color remains, add a small amount of sodium bisulfite solution until the color disappears.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

Stage 2: Esterification of 5-Methylpicolinic Acid

The conversion of the synthesized 5-methylpicolinic acid to its methyl ester is most commonly achieved via Fischer esterification.

-

Fischer Esterification: This is an equilibrium-controlled, acid-catalyzed esterification.[5][6][7] Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[6]

-

Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (generated in situ from thionyl chloride), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the weakly nucleophilic alcohol.[6]

Experimental Protocol: Fischer Esterification of 5-Methylpicolinic Acid

Materials:

-

5-Methylpicolinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Suspend 5-methylpicolinic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-methylpicolinate.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Pathway 2: Grignard Reaction and Carboxylation

This pathway offers a versatile alternative, particularly when the starting material is a halogenated pyridine. The key steps involve the formation of a Grignard reagent from 2-bromo-5-methylpyridine, followed by carboxylation with carbon dioxide and subsequent esterification.

Stage 1: Synthesis of 5-Methylpicolinic Acid via Grignard Reaction

The formation of the Grignard reagent is a critical step that requires strictly anhydrous conditions. The subsequent carboxylation is typically achieved by reacting the Grignard reagent with solid carbon dioxide (dry ice).

-

Starting Material: 2-Bromo-5-methylpyridine is a suitable precursor for the formation of the corresponding Grignard reagent.

-

Grignard Reagent Formation: Magnesium metal reacts with the aryl bromide in an anhydrous ether solvent (such as diethyl ether or THF) to form the organomagnesium halide.[8][9] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[8]

-

Carboxylation: The Grignard reagent, being a strong nucleophile and a strong base, readily attacks the electrophilic carbon of carbon dioxide. Dry ice provides a convenient and anhydrous source of CO₂.[9]

-

Acidic Work-up: Protonation of the initially formed magnesium carboxylate salt with a strong acid liberates the desired carboxylic acid.[9]

Experimental Protocol: Grignard Reaction and Carboxylation

Materials:

-

2-Bromo-5-methylpyridine

-

Magnesium turnings

-

Iodine (a small crystal for activation)

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO₂)

-

6 M Hydrochloric Acid (HCl)

-

Standard, oven-dried laboratory glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Place magnesium turnings and a small crystal of iodine in the flask.

-

In the dropping funnel, place a solution of 2-bromo-5-methylpyridine in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a gentle exotherm).

-

Once the reaction has started, add the remaining 2-bromo-5-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, place a generous amount of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with stirring.

-

Allow the excess dry ice to sublime, then carefully quench the reaction with 6 M HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylpicolinic acid.

Stage 2: Esterification

The 5-methylpicolinic acid obtained from the Grignard reaction can be esterified using the Fischer esterification protocol described in Pathway 1.

Pathway 3: Palladium-Catalyzed Carbonylation

This modern approach allows for the direct conversion of 2-bromo-5-methylpyridine to Methyl 5-methylpicolinate in a single step, offering high efficiency and functional group tolerance.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst, typically with a phosphine ligand, is used to facilitate the oxidative addition of the aryl bromide and the subsequent insertion of carbon monoxide.[10][11]

-

Carbon Monoxide Source: The reaction is carried out under an atmosphere of carbon monoxide gas.

-

Alcohol: Methanol acts as both the solvent and the nucleophile that traps the acyl-palladium intermediate to form the final ester product.

-

Base: A non-nucleophilic base is required to neutralize the hydrogen bromide that is formed during the catalytic cycle.

Mechanistic Overview of Palladium-Catalyzed Alkoxycarbonylation

The catalytic cycle generally involves the following key steps:

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide (2-bromo-5-methylpyridine) to form a Pd(II) intermediate.

-

CO Insertion: Carbon monoxide coordinates to the Pd(II) center and then inserts into the palladium-carbon bond to form an acyl-palladium complex.

-

Alcoholysis: The acyl-palladium complex reacts with methanol to yield the methyl ester product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Materials:

-

2-Bromo-5-methylpyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or another suitable phosphine ligand

-

Anhydrous methanol

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

Carbon monoxide (gas cylinder)

-

Autoclave or a reaction vessel suitable for carrying out reactions under pressure

Procedure:

-

To a high-pressure reaction vessel, add 2-bromo-5-methylpyridine, palladium(II) acetate, the phosphine ligand, the base, and anhydrous methanol.

-

Seal the vessel and purge several times with carbon monoxide.

-

Pressurize the vessel with carbon monoxide to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir for the required duration.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess carbon monoxide.

-

Filter the reaction mixture to remove the catalyst and any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield Range |

| 1. Oxidation & Esterification | 3,5-Lutidine | KMnO₄ or SeO₂, H₂SO₄, Methanol | Cost-effective, readily available starting material | Potential for over-oxidation, moderate yields, waste generation (MnO₂) | 40-60% (overall) |

| 2. Grignard & Esterification | 2-Bromo-5-methylpyridine | Mg, CO₂, H₂SO₄, Methanol | Versatile, good for functionalized pyridines | Requires strictly anhydrous conditions, Grignard reagent is highly reactive | 50-70% (overall) |

| 3. Pd-Catalyzed Carbonylation | 2-Bromo-5-methylpyridine | Pd catalyst, CO, Methanol, Base | High efficiency, one-pot reaction, good functional group tolerance | Requires specialized equipment (autoclave), cost of catalyst, handling of toxic CO gas | 70-90% |

Characterization of Methyl 5-methylpicolinate

Thorough characterization of the final product is essential to confirm its identity and purity. The following are typical spectroscopic data for Methyl 5-methylpicolinate.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm) ~8.4 (s, 1H, H-6), ~7.9 (d, 1H, H-4), ~7.5 (d, 1H, H-3), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ (ppm) ~166 (C=O), ~150 (C-6), ~148 (C-2), ~138 (C-4), ~132 (C-5), ~125 (C-3), ~53 (OCH₃), ~18 (Ar-CH₃).

-

-

IR (KBr, cm⁻¹):

-

~3000-2850 (C-H stretch), ~1720 (C=O stretch, ester), ~1600, ~1470 (C=C and C=N stretch, aromatic ring).[12]

-

-

Mass Spectrometry (EI):

Logical and Experimental Workflows

Workflow for Synthesis via Oxidation and Esterification

Caption: Workflow for the synthesis of Methyl 5-methylpicolinate via oxidation and esterification.

Workflow for Synthesis via Grignard Reaction

Caption: Workflow for the synthesis of Methyl 5-methylpicolinate via Grignard reaction.

Conclusion

This technical guide has detailed three distinct and reliable pathways for the synthesis of Methyl 5-methylpicolinate. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment available. The classical oxidation route is economical for large-scale production, while the Grignard and palladium-catalyzed methods offer greater versatility and efficiency for laboratory-scale synthesis, particularly in the context of medicinal chemistry research where rapid access to analogues is often required. Each described protocol is a self-validating system, grounded in established chemical principles, providing researchers with a robust foundation for the successful synthesis of this valuable chemical intermediate.

References

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Grignard Reaction. (n.d.). University of California, Irvine - Department of Chemistry. Retrieved from [Link]

- Green Chemistry. (2022). Royal Society of Chemistry.

- Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. (2025). BenchChem.

- Synthesis of Pyridine-2,5-dicarbaldehyde via Oxidation of 2,5-Lutidine. (2025). BenchChem.

- Fischer Esterification-Typical Procedures. (2024). OperaChem.

-

Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-

2,6-Lutidine. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Methyl 5-methylpicolinate. (n.d.). LabSolutions. Retrieved from [Link]

-

Methyl 5-methylpicolinate. (n.d.). PubChem. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025).

-

Fischer Esterification | Mechanism + Easy TRICK! (2024, April 3). The Organic Chemistry Tutor [Video]. YouTube. [Link]

-

NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

- Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 5. (n.d.). ResearchGate. Retrieved from [Link]

- Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).

-

Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

- Synthesis, reactivity and stability investigation of new ligands for the alkoxycarbonyl

- State-of-the-art palladium-catalyzed alkoxycarbonylations. (2021). Organic Chemistry Frontiers (RSC Publishing).

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 18). [Video]. YouTube. [Link]

-

Methyl picolinate. (2015). mzCloud. Retrieved from [Link]

-

Methyl 5-methylpicolinate. (2025). Chemsrc. Retrieved from [Link]

- A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applic

- PREPARATION OF 3,5-LUTIDINE. (2001).

-

Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (n.d.). Radboud Repository. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

- PREPARATION OF 3,5-LUTIDINE. (n.d.).

-

2,6-Lutidine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Methyl picolinate | 2459-07-6 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. State-of-the-art palladium-catalyzed alkoxycarbonylations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 5-methylpicolinate: A Key Building Block in Medicinal Chemistry

Foreword for the Research Professional

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Substituted pyridine derivatives, in particular, represent a privileged class of heterocycles, forming the core of numerous approved drugs and clinical candidates. Among these, Methyl 5-methylpicolinate emerges as a versatile and highly valuable intermediate. Its unique arrangement of a methyl ester and a methyl group on the pyridine ring offers a synthetically tractable platform for the elaboration of complex molecular architectures.

This technical guide, prepared for the discerning researcher, scientist, and drug development professional, moves beyond a simple recitation of facts. It aims to provide a holistic understanding of Methyl 5-methylpicolinate, from its fundamental properties to its strategic application in medicinal chemistry. We will delve into the causality behind synthetic choices, the logic of its reactivity, and its potential to unlock new avenues in the design of next-generation therapeutics. As your partner in innovation, we trust this guide will serve as an indispensable resource in your research endeavors.

Core Properties and Identification

Methyl 5-methylpicolinate, also known by its IUPAC name methyl 5-methylpyridine-2-carboxylate, is a solid organic compound at room temperature.[1] Its unique identification is anchored by its CAS number.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a building block is the foundation for its effective use in synthesis and formulation. The key properties of Methyl 5-methylpicolinate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Melting Point | 54-55 °C | [1] |

| Boiling Point | 253.5 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Appearance | Off-white to light yellow powder | [2] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | |

| InChI Key | GLXLMXAFURBIEZ-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing Principles

The synthesis of Methyl 5-methylpicolinate is a logical and well-established process rooted in fundamental organic chemistry transformations. The most common and industrially scalable approach involves a two-step sequence: the oxidation of a readily available starting material to the corresponding carboxylic acid, followed by esterification.

Synthesis of the Precursor: 5-Methylpicolinic Acid

The primary precursor for Methyl 5-methylpicolinate is 5-methylpicolinic acid. A robust method for its preparation is the selective oxidation of one of the methyl groups of 3,5-dimethylpyridine (3,5-lutidine).[4]

Causality of Experimental Choice: The use of a strong oxidizing agent like potassium permanganate is crucial for the conversion of the alkyl side chain to a carboxylic acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to favor the mono-oxidation product and minimize the formation of the di-acid byproduct, 3,5-pyridinedicarboxylic acid.[4] The separation of the desired product from the manganese dioxide byproduct and any unreacted starting material is typically achieved by filtration and pH adjustment.[4]

Esterification to Methyl 5-methylpicolinate

The final step in the synthesis is the esterification of 5-methylpicolinic acid with methanol. This is a classic acid-catalyzed reaction.

Self-Validating Protocol: Fischer Esterification

A detailed protocol for this transformation is as follows:

-

Reaction Setup: To a solution of 5-methylpicolinic acid in an excess of methanol, a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

-

Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product.

-

Final Purification: The crude Methyl 5-methylpicolinate can be further purified by column chromatography or recrystallization to achieve high purity.

Reactivity and Synthetic Utility in Drug Development

The synthetic value of Methyl 5-methylpicolinate lies in the differential reactivity of its functional groups, which allows for selective modifications to build molecular complexity.

-

The Ester Group: The methyl ester is a versatile handle for further derivatization. It can be readily hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

-

The Methyl Group: The methyl group on the pyridine ring can be functionalized, for instance, through oxidation to an aldehyde or carboxylic acid, or via halogenation to introduce a new reactive site.

-

The Pyridine Ring: The pyridine ring itself can undergo various transformations, including electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents to modulate the biological activity of the final compound.

The presence of the methyl group is particularly significant in drug design. It can influence the molecule's conformation, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic and pharmacodynamic properties.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 2,5-disubstituted pyridine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically found in the region of 1700-1750 cm⁻¹. Other significant absorptions will correspond to C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ). The fragmentation pattern will likely involve the loss of the methoxy group from the ester and other characteristic cleavages of the pyridine ring.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for Methyl 5-methylpicolinate is not widely available, the safety precautions for closely related picolinate derivatives should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion: A Versatile Tool for the Modern Chemist

Methyl 5-methylpicolinate stands as a testament to the power of well-designed chemical building blocks in advancing drug discovery. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable intermediate for the construction of complex and biologically active molecules. By understanding its core properties, synthetic pathways, and reactive potential, researchers can strategically incorporate this scaffold to accelerate their journey towards novel therapeutic solutions.

References

- Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

Chemsrc. Methyl 5-methylpicolinate | CAS#:29681-38-7. Available at: [Link].

-

PubChem - National Center for Biotechnology Information. Methyl 5-methylpicolinate. Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link].

-

NIH - National Center for Biotechnology Information. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Available at: [Link].

-

PubChem - National Center for Biotechnology Information. Methyl 5-methylpicolinate. Available at: [Link].

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link].

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link].

-

mzCloud. Methyl picolinate. Available at: [Link].

- Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

PubMed. [Application of methyl in drug design]. Available at: [Link].

-

Medify. Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes. Available at: [Link].

-

MDPI. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Available at: [Link].

Sources

"Methyl 5-methylpicolinate" chemical structure and IUPAC name

An In-Depth Technical Guide to Methyl 5-methylpicolinate: Structure, Synthesis, and Applications in Chemical R&D

Foreword

For professionals engaged in the intricate fields of medicinal chemistry and drug development, the selection of foundational molecular scaffolds is a critical determinant of a research program's success. Substituted pyridine derivatives, in particular, represent a class of heterocyclic compounds of immense value, frequently appearing in the core structures of bioactive molecules.[1] Methyl 5-methylpicolinate is one such derivative, serving as a versatile and strategic building block. Its unique arrangement of a methyl ester and a methyl group on the pyridine ring offers a synthetically tractable platform for the elaboration of more complex molecular architectures. This guide provides a comprehensive technical overview of Methyl 5-methylpicolinate, from its fundamental chemical identity to its synthesis and strategic applications, designed to arm researchers and scientists with the actionable insights required for its effective utilization in discovery pipelines.

Core Molecular Identity

A precise understanding of a compound's structure and properties is the bedrock of its application in synthesis. Methyl 5-methylpicolinate is a simple yet functionally rich molecule with well-defined characteristics.

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-methylpyridine-2-carboxylate .[2] This name explicitly defines its structure: a pyridine ring functionalized with a methyl group at the 5-position and a methyl ester (carboxylate) at the 2-position.

The structure is visualized as follows:

Caption: 2D structure of Methyl 5-methylpicolinate.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for Methyl 5-methylpicolinate is provided below, facilitating its unambiguous identification and handling.

| Property | Value | Source |

| IUPAC Name | methyl 5-methylpyridine-2-carboxylate | PubChem[2] |

| Molecular Formula | C₈H₉NO₂ | PubChem[2] |

| Molecular Weight | 151.16 g/mol | PubChem[2], LabSolutions[3] |

| CAS Number | 29681-38-7 | PubChem[2] |

| Appearance | Colorless to pale-yellow liquid or solid | Sigma-Aldrich |

| InChIKey | GLXLMXAFURBIEZ-UHFFFAOYSA-N | AbacipharmTech[4] |

Synthesis and Mechanistic Insights

The accessibility of a chemical building block is paramount to its utility. The synthesis of Methyl 5-methylpicolinate is most logically and efficiently achieved through the direct esterification of its corresponding carboxylic acid precursor, 5-methylpicolinic acid.[5] This approach is a cornerstone reaction in organic synthesis.

Rationale for Synthetic Strategy

The Fischer esterification, or a related acid-catalyzed esterification, is the preferred method for converting carboxylic acids to their methyl esters. The causality behind this choice is twofold:

-

Precursor Availability: 5-Methylpicolinic acid is a commercially available or readily synthesizable starting material.[6]

-

Reaction Efficiency: The reaction with methanol in the presence of an acid catalyst (like sulfuric acid) or a dehydrating agent that also acts as a catalyst source (like thionyl chloride) is a high-yielding and well-understood transformation. Using thionyl chloride is particularly effective as it converts the carboxylic acid into a highly reactive acyl chloride intermediate, and the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion.

Proposed Synthetic Pathway

The transformation involves a single, robust step from the parent acid to the final ester product.

Caption: Synthetic workflow for Methyl 5-methylpicolinate.

Detailed Experimental Protocol: Thionyl Chloride-Mediated Esterification

This protocol describes a self-validating system where the successful synthesis is confirmed through purification and subsequent analytical characterization.

Materials:

-

5-Methylpicolinic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylpicolinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.2-1.5 eq) dropwise via syringe over 15-20 minutes. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching: Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.

-

Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and brine. Trustworthiness Note: The bicarbonate wash is a critical step to ensure all acidic components are removed, which is essential for clean purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 5-methylpicolinate.

Analytical Characterization

Post-synthesis, rigorous analytical verification is non-negotiable to confirm the identity and purity of the target compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the ester methyl group (O-CH₃), and a singlet for the methyl group on the ring (Ar-CH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the presence of all 8 unique carbon atoms, including the characteristic carbonyl carbon of the ester group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band around 1720-1740 cm⁻¹ is expected, which is indicative of the C=O stretch of the ester functional group.

-

HRMS (High-Resolution Mass Spectrometry): This technique provides an extremely accurate mass measurement, which should match the calculated exact mass of C₈H₉NO₂, confirming the elemental composition.[7]

Applications in Research and Development

The true value of Methyl 5-methylpicolinate lies in its potential as a versatile intermediate for creating novel molecules with significant biological or material properties.

Utility as a Synthetic Intermediate

The ester functional group is a key handle for further chemical modification. It can be:

-

Hydrolyzed back to the carboxylic acid to enable amide bond formation.

-

Reduced to the corresponding primary alcohol, creating a new point for diversification.

-

Act as a directing group in certain aromatic functionalization reactions.

Relevance in Medicinal Chemistry and Drug Discovery

The picolinate scaffold is a privileged structure in medicinal chemistry.[1] Nicotinic acid derivatives, which are structurally related, are foundational in the development of cardiovascular drugs.[7] Methyl 5-methylpicolinate provides a platform to explore structure-activity relationships (SAR) by enabling modifications at multiple sites. Its derivatives have been investigated for a wide range of therapeutic targets, leveraging the pyridine ring's ability to participate in hydrogen bonding and other key intermolecular interactions with biological targets.[7]

Potential in Material Science

Beyond pharmaceuticals, the rigid, aromatic core of pyridine derivatives like Methyl 5-methylpicolinate makes them attractive for material science applications. Halogenated analogs, for example, are used in the synthesis of functional materials such as specialized polymers and organic electronic components.[8]

Conclusion

Methyl 5-methylpicolinate is more than a simple chemical compound; it is a strategic tool for innovation. With a well-defined structure, a straightforward and robust synthetic protocol, and multiple reactive handles for further chemical elaboration, it serves as an invaluable building block for researchers and scientists. Its proven relevance in the construction of complex molecules for drug discovery and its emerging potential in material science underscore its importance in modern chemical research and development.

References

-

National Institutes of Health. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 5-methylpicolinate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Methyl-picolinate. PubChem. Retrieved from [Link]

-

LabSolutions. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Retrieved from [Link]

-

Chemsrc. (2025). Methyl 5-methylpicolinate. Retrieved from [Link]

-

AbacipharmTech. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

-

ChemWhat. (n.d.). 5-METHYLPICOLINIC ACID. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Methyl 5-methylpicolinate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Methyl 5-methylpicolinate | CAS#:29681-38-7 | Chemsrc [chemsrc.com]

- 7. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

"Methyl 5-methylpicolinate" molecular weight and formula

An In-Depth Technical Guide to Methyl 5-Methylpicolinate: Properties, Synthesis, and Applications

Introduction

Methyl 5-methylpicolinate is a substituted pyridine derivative that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its structure, which features a pyridine ring functionalized with both a methyl group and a methyl ester, presents multiple reactive sites for chemical modification. This strategic arrangement makes it a valuable precursor for developing more complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents. The picolinate scaffold is of significant interest in drug discovery, appearing in molecules developed for a range of therapeutic areas, including cardiovascular disease.[1][2] This guide provides a comprehensive technical overview of Methyl 5-methylpicolinate, detailing its fundamental properties, a validated synthetic protocol, key analytical characterization methods, and its applications in modern research.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physicochemical properties. These parameters influence reaction conditions, purification strategies, and solubility. Methyl 5-methylpicolinate is a stable, solid compound under standard conditions, with characteristics that make it amenable to a variety of synthetic transformations.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [3][4][5][6] |

| Molecular Weight | 151.16 g/mol | [3][6] |

| CAS Number | 29681-38-7 | [3][4][5] |

| IUPAC Name | methyl 5-methylpyridine-2-carboxylate | [3] |

| Melting Point | 54-55°C | [4] |

| Boiling Point | 253.5 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Appearance | Solid |

Synthesis of Methyl 5-Methylpicolinate: A Mechanistic Approach

The most direct and common method for synthesizing Methyl 5-methylpicolinate is through the Fischer esterification of its corresponding carboxylic acid, 5-methylpicolinic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst. The causality behind this choice is rooted in classic organic chemistry principles: the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the methanol.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a robust method for the synthesis and purification of Methyl 5-methylpicolinate, designed for reproducibility and high yield.

Materials:

-

5-methylpicolinic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 5-methylpicolinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid). Cool the suspension to 0-5 °C in an ice bath.

-

Catalyst Addition (Causality): While stirring, slowly add thionyl chloride (1.2-1.5 eq) dropwise to the suspension.[1] The dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions. Thionyl chloride is highly effective as it reacts with trace water and drives the equilibrium towards the product by producing gaseous byproducts (SO₂ and HCl).

-

Reflux: After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 3-5 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Workup - Quenching: Cool the mixture to room temperature. Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Workup - Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution to neutralize the remaining acid. Wash subsequently with water and then brine. The bicarbonate wash is a self-validating step; effervescence indicates the neutralization of acid.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain pure Methyl 5-methylpicolinate.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of Methyl 5-methylpicolinate.

Analytical Validation and Spectroscopic Signature

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach ensures the trustworthiness of the result.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. The spectrum should show distinct signals for the aromatic protons on the pyridine ring, a singlet for the ester methyl group (-OCH₃), and a singlet for the methyl group on the ring (Ar-CH₃). ¹³C NMR will confirm the presence of all eight unique carbon atoms, including the characteristic downfield signal of the ester carbonyl carbon.[7]

-

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum is a strong, sharp absorption band around 1700-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester functional group.[8][9] The absence of a broad O-H stretch from the starting carboxylic acid confirms the completion of the reaction.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, which can be used to confirm the elemental formula (C₈H₉NO₂). The molecular ion peak ([M]⁺) should correspond to a mass-to-charge ratio (m/z) of approximately 151.0633.[3]

Applications in Drug Development and Materials Science

The true value of Methyl 5-methylpicolinate lies in its versatility as a synthetic intermediate. Its functional groups serve as handles for further molecular elaboration, making it a key component in building libraries of compounds for screening.

-

Medicinal Chemistry: The pyridine core is a common motif in pharmacologically active compounds.[1] The ester group can be easily hydrolyzed to the carboxylic acid for amide coupling reactions or reduced to an alcohol, providing a route to a wide array of derivatives. These derivatives are explored for various therapeutic targets. For instance, related picolinate structures have been investigated for their potential as anti-diabetic agents and in the development of cardiovascular drugs.[1][2]

-

Materials Science: Beyond pharmaceuticals, substituted pyridines are used in the synthesis of functional materials like specialized polymers and organic electronic components.[10] The specific electronic properties of the pyridine ring in Methyl 5-methylpicolinate can be harnessed to develop novel materials with tailored characteristics.

Conclusion

Methyl 5-methylpicolinate is more than a simple organic compound; it is an enabling tool for innovation in chemical and biomedical sciences. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic signature make it a reliable and valuable building block. For researchers and drug development professionals, understanding the synthesis and reactivity of this intermediate opens the door to creating novel molecules with the potential to become next-generation therapeutics and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20095419, 5-Methyl-picolinate. Retrieved from [Link].

-

Chemsrc (2025). Methyl 5-methylpicolinate CAS#:29681-38-7. Retrieved from [Link].

-

AbacipharmTech. Methyl 5-methylpicolinate. Retrieved from [Link].

-

Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). National Center for Biotechnology Information. Retrieved from [Link].

-

LabSolutions. Methyl 5-methylpicolinate. Retrieved from [Link].

-

LookChem. Cas 1215860-20-0,Methyl 5-broMo-6-Methylpicolinate. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Retrieved from [Link].

-

Esselman, B. J. & Woods, R. C. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link].

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].

-

ChemComplete (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link].

-

ChemComplete (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. Retrieved from [Link].

Sources

- 1. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-methylpicolinate | CAS#:29681-38-7 | Chemsrc [chemsrc.com]

- 5. Methyl 5-methylpicolinate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. labsolu.ca [labsolu.ca]

- 7. youtube.com [youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of Methyl 5-Methylpicolinate in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-methylpicolinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive insights, and presents a robust experimental protocol for quantitative determination. In the absence of extensive published solubility data for this specific compound, this guide empowers researchers with the foundational knowledge and practical methodologies to assess its solubility in various organic solvents.

Introduction to Methyl 5-Methylpicolinate: A Molecule of Interest

Methyl 5-methylpicolinate, with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol , is a pyridine derivative with a methyl ester functional group.[1] Its structure, featuring a polar pyridine ring and a moderately polar ester group, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its solubility is paramount for reaction optimization, purification, formulation development, and biological screening.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[2][3] The structure of methyl 5-methylpicolinate incorporates both polar and non-polar features, which will dictate its interaction with different solvents.

-

The Pyridine Moiety: The pyridine ring, a nitrogen-containing heterocycle, imparts polarity to the molecule. Pyridine itself is a polar, aprotic solvent that is miscible with a wide array of solvents, from water to non-polar hydrocarbons.[4][5][6] This suggests that methyl 5-methylpicolinate will exhibit favorable interactions with polar solvents.

-

The Methyl Ester Group: The ester functional group (-COOCH₃) is polar, but less so than a carboxylic acid due to the absence of a hydroxyl group capable of hydrogen bonding.[7][8] Esters are generally soluble in a range of organic solvents.[7][9] The methyl group is non-polar and will contribute to its solubility in less polar environments.

-

Overall Molecular Profile: The combination of the polar pyridine ring and the methyl ester group results in a molecule of moderate overall polarity. The computed XLogP3 value, a measure of lipophilicity, is 0.7, indicating a relatively balanced distribution between aqueous and lipid phases.[1]

Based on this structural analysis, a qualitative prediction of solubility in common organic solvents can be made.

Predicted Solubility Profile of Methyl 5-Methylpicolinate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The pyridine nitrogen can act as a hydrogen bond acceptor, and the ester carbonyl can also participate in hydrogen bonding with the solvent's hydroxyl groups. The polarity of these solvents is well-matched with the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions are expected between the polar pyridine and ester functionalities and these highly polar solvents. DMSO is often a good solvent for many organic compounds.[10] |

| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | These solvents have a polarity that is likely to be compatible with the overall polarity of methyl 5-methylpicolinate. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The presence of the polar pyridine ring and ester group will likely limit solubility in highly non-polar solvents. However, the methyl groups and the aromatic ring may allow for some degree of solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of methyl 5-methylpicolinate in a given solvent at a specific temperature.

Materials and Equipment

-

Methyl 5-methylpicolinate (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 5-methylpicolinate to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Sampling and Dilution:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Analysis and Calculation:

-

Prepare a series of standard solutions of methyl 5-methylpicolinate of known concentrations in the solvent.

-

Analyze the standard solutions and the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of methyl 5-methylpicolinate in the solvent using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Factors Influencing Solubility Measurements

For accurate and reproducible solubility data, it is essential to control several experimental parameters:

-

Temperature: The solubility of solids in liquids is generally temperature-dependent.[3] It is crucial to maintain a constant temperature throughout the experiment.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can significantly affect the measured solubility. Use of high-purity materials is recommended.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if working with aqueous or protic solvents, the pH can influence the solubility of pyridine derivatives due to protonation of the nitrogen atom.

Safety Considerations

When handling methyl 5-methylpicolinate and organic solvents, it is imperative to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for methyl 5-methylpicolinate and the respective solvents before commencing any experimental work.[11][12][13] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 5-methylpicolinate in common organic solvents. While specific quantitative data is sparse in the literature, the theoretical principles and the detailed experimental protocol presented herein equip researchers with the necessary tools to generate reliable solubility data. Such data is invaluable for the effective utilization of this compound in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20095419, 5-Methyl-picolinate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

LabSolutions. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

-

Chemsrc. (2025, September 13). Methyl 5-methylpicolinate | CAS#:29681-38-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. In Some Industrial Chemicals. Retrieved from [Link]

-

TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds?. Retrieved from [Link]

-

Alichem. (2025, December 22). MSDS of Methyl 5-fluoro-6-methylpicolinate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

American Chemical Society. (n.d.). Mutual solubility of water and pyridine derivatives. ACS Publications. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Tutoring Blog. (2024, November 5). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

Sources

- 1. Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. byjus.com [byjus.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pyridine [chemeurope.com]

- 7. tutorchase.com [tutorchase.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Esters: Structure, Properties, and Reactions [tutoring-blog.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. capotchem.cn [capotchem.cn]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

The Ascendant Role of Methyl 5-Methylpicolinate: A Strategic Building Block in Modern Medicinal Chemistry

Foreword: The Unassuming Architect of Molecular Complexity

In the intricate tapestry of medicinal chemistry, the discovery and utilization of versatile molecular building blocks are paramount to the design and synthesis of novel therapeutic agents. Among these, the unassuming heterocyclic compound, Methyl 5-methylpicolinate, has emerged as a cornerstone for constructing complex molecular architectures with significant biological potential. This technical guide provides an in-depth exploration of Methyl 5-methylpicolinate, from its fundamental physicochemical properties and synthesis to its strategic application in drug discovery. We will delve into the causality behind its selection in medicinal chemistry programs, supported by detailed experimental protocols and an analysis of its reactivity. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this scaffold to accelerate their research endeavors.

Physicochemical Properties and Structural Attributes

Methyl 5-methylpicolinate (CAS No: 29681-38-7) is a pyridine derivative characterized by a methyl ester at the 2-position and a methyl group at the 5-position of the pyridine ring.[1] This substitution pattern imparts a unique combination of steric and electronic properties that are highly advantageous in drug design.

| Property | Value | Source |

| Molecular Formula | C8H9NO2 | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | 54-55 °C | |

| Boiling Point | 253.5 ± 20.0 °C at 760 mmHg | |

| LogP | 1.4 | (Predicted) |

The pyridine nitrogen introduces a dipole moment and a site for hydrogen bonding, influencing the molecule's solubility and ability to interact with biological targets. The methyl ester at the 2-position can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases, which can be exploited for prodrug strategies. The 5-methyl group provides a lipophilic handle that can engage in van der Waals interactions within protein binding pockets and can influence the molecule's metabolic stability.

Strategic Synthesis of Methyl 5-Methylpicolinate

The synthetic accessibility of a building block is a critical factor in its widespread adoption. Methyl 5-methylpicolinate can be reliably synthesized through several robust methods, primarily involving the esterification of 5-methylpicolinic acid or the functionalization of pyridine precursors.

Esterification of 5-Methylpicolinic Acid

The most direct route to Methyl 5-methylpicolinate is the esterification of its corresponding carboxylic acid, 5-methylpicolinic acid. This precursor can be synthesized via the oxidation of commercially available 2,5-lutidine.

Diagram: Synthesis of 5-Methylpicolinic Acid from 2,5-Lutidine

Caption: Oxidation of 2,5-lutidine to 5-methylpicolinic acid.

Materials:

-

2,5-Lutidine

-

Potassium permanganate (KMnO4)

-

Sulfuric acid (H2SO4)

-

Sodium bisulfite (NaHSO3)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

To a stirred solution of 2,5-lutidine in water, slowly add potassium permanganate at a controlled temperature (e.g., below 10 °C).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the purple color disappears.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated sulfuric acid and decolorize with a small amount of sodium bisulfite.

-

Adjust the pH of the solution to its isoelectric point (typically around 3-4) with concentrated HCl to precipitate the 5-methylpicolinic acid.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford pure 5-methylpicolinic acid.

This classic method proceeds via the formation of an acyl chloride intermediate.

Materials:

-

5-Methylpicolinic acid

-

Thionyl chloride (SOCl2)

-

Methanol (MeOH)

-

Toluene

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 5-methylpicolinic acid in toluene, add thionyl chloride dropwise at room temperature.[2][3]

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and carefully add methanol.

-

Heat the mixture to reflux for an additional 2-4 hours.

-

After cooling, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield Methyl 5-methylpicolinate.

For acid-sensitive substrates, the Steglich esterification offers a milder alternative.[4][5]

Materials:

-

5-Methylpicolinic acid

-

Methanol (MeOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl, 1M)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 5-methylpicolinic acid in anhydrous dichloromethane.

-

Add methanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).[6]

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain Methyl 5-methylpicolinate.

Diagram: Steglich Esterification Workflow

Caption: General workflow for the Steglich esterification.

Palladium-Catalyzed Carbonylation

Diagram: Palladium-Catalyzed Carbonylation

Caption: Synthesis via palladium-catalyzed carbonylation.

Materials:

-

2-Bromo-5-methylpyridine

-

Palladium(II) acetate (Pd(OAc)2)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (Et3N)

-

Methanol (MeOH)

-

Toluene

-

Carbon monoxide (CO) gas

Procedure:

-

To a pressure vessel, add 2-bromo-5-methylpyridine, palladium(II) acetate, and dppf.

-

Add anhydrous toluene and methanol, followed by triethylamine.

-

Seal the vessel, purge with carbon monoxide, and then pressurize with CO (typically 50-100 psi).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

After cooling to room temperature, carefully vent the CO pressure.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford Methyl 5-methylpicolinate.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The utility of Methyl 5-methylpicolinate in medicinal chemistry stems from its ability to serve as a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets. The pyridine core is a common motif in many approved drugs, valued for its ability to engage in various non-covalent interactions.

Case Study: Inhibitors of IL-1 and TNF Biosynthesis

A key example of the application of the methyl 5-methylpicolinate scaffold is in the development of compounds that inhibit the biosynthesis of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor (TNF). A patent discloses a series of 5-substituted picolinic acid derivatives, including those derived from Methyl 5-methylpicolinate, that exhibit potent inhibitory activity.[8] These compounds are being investigated for the treatment of inflammatory diseases. The methyl 5-methylpicolinate core serves as a key structural element for further elaboration to achieve the desired biological activity.

Role as a Bioisostere

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties to improve a molecule's biological activity, is a cornerstone of modern drug design.[9][10][11] The methyl 5-methylpicolinate moiety can be considered a bioisostere for other aromatic and heteroaromatic systems. For instance, it can replace a phenyl or other heterocyclic ring to modulate properties such as:

-

Solubility: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a non-polar phenyl ring.

-

Metabolic Stability: The pyridine ring can alter the metabolic profile of a compound, potentially blocking sites of metabolism or introducing new ones.

-

Target Engagement: The nitrogen atom can introduce a key interaction with the target protein, such as a hydrogen bond or a cation-π interaction, that may not be possible with a carbocyclic ring.

Diagram: Bioisosteric Replacement

Caption: Bioisosteric replacement of a phenyl group.

Structure-Activity Relationship (SAR) Insights